molecular formula C11H9BrN2O2 B11721644 methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate

methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate

Cat. No.: B11721644
M. Wt: 281.10 g/mol
InChI Key: YOWXEIBMWGOTPM-UHFFFAOYSA-N
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Description

Methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate is a heterocyclic organic compound that features an imidazole ring substituted with a bromophenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzylamine with glyoxal and ammonium acetate to form the imidazole ring, followed by esterification with methanol to introduce the carboxylate group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially improve its binding affinity to biological targets compared to its analogs .

Biological Activity

Methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article delves into its biological properties, synthesis, and various studies that highlight its efficacy against specific pathogens.

Chemical Structure and Properties

This compound has the molecular formula C11H10BrN2O2C_{11}H_{10}BrN_2O_2 and features a bromophenyl group that enhances its biological activity. The imidazole ring is known for its role in various biological mechanisms, making this compound a subject of interest in medicinal chemistry.

Antiviral Activity

Recent studies have demonstrated that derivatives of imidazole-4-carboxylate esters exhibit significant antiviral properties, particularly against HIV-1 integrase (IN). For instance, a study reported that certain compounds with similar structures showed inhibition rates exceeding 50% against the IN-LEDGF/p75 interaction, a critical step in the HIV replication cycle. Specifically, this compound was predicted to interact with key amino acid residues in the IN binding site, indicating its potential as an antiviral agent .

Table 1: Antiviral Activity Data

CompoundInhibition (%)CC50 (µM)
This compound>50%>200
Reference Compound (MUT 101)90%-

Antibacterial Activity

The antibacterial potential of imidazole derivatives has been extensively studied. This compound has shown promising results against both Gram-positive and Gram-negative bacteria. In comparative studies, it was found to be effective against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
E. coli125
S. aureus63

The biological activity of this compound can be attributed to its ability to disrupt critical protein-protein interactions within viral and bacterial systems. For instance, the compound's interaction with HIV-1 integrase inhibits its function, thereby preventing viral replication. Similarly, its antibacterial effects may stem from interference with bacterial DNA synthesis or cell wall integrity .

Case Studies

In a notable case study, researchers synthesized various derivatives of imidazole-4-carboxylate and evaluated their biological activities. The study revealed that modifications in the phenyl group significantly impacted the compounds' efficacy against specific pathogens. This compound was among those compounds that exhibited high levels of inhibition against targeted strains .

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

methyl 1-(4-bromophenyl)imidazole-4-carboxylate

InChI

InChI=1S/C11H9BrN2O2/c1-16-11(15)10-6-14(7-13-10)9-4-2-8(12)3-5-9/h2-7H,1H3

InChI Key

YOWXEIBMWGOTPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=N1)C2=CC=C(C=C2)Br

Origin of Product

United States

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